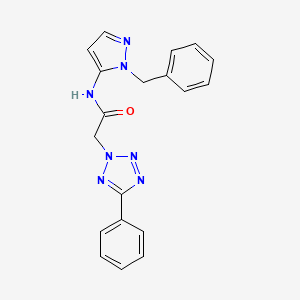![molecular formula C19H27ClN2O2S B4534617 N-(3-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4534617.png)
N-(3-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with various chemical entities to achieve the desired product. For instance, the synthesis and evaluation of certain N-substituted derivatives as tyrosinase and melanin inhibitors involved reacting substituted anilines with 4-chlorobutanoyl chloride, followed by coupling with piperazine derivatives, showcasing a method that might be similar or adaptable for the synthesis of the target compound (Raza et al., 2019).
Molecular Structure Analysis
Studies on compounds like fentanyl analogues, which share a structural resemblance, involved detailed NMR spectroscopy and X-ray crystallography to elucidate their molecular structures. These techniques provide insights into the 3D arrangement of atoms within the molecule and can be applied to understand the structure of “N-(3-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanamide” (Jimeno et al., 2003).
Chemical Reactions and Properties
The compound's chemical behavior, including its reactivity and interaction with other molecules, can be inferred from related research. For example, the preparation and characterization of compounds for potential CCR5 antagonist activity involve complex reactions indicating the compound's chemical stability and reactivity under various conditions (Bi, 2014).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. While specific studies on “N-(3-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanamide” were not found, analogous research provides a framework for investigating these aspects through techniques like X-ray crystallography and spectral data analysis (Cabezas et al., 1988).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and potential for undergoing various chemical reactions, are deduced from the compound's structure and reactivity patterns observed in similar molecules. Research on derivatives with potential antibacterial and antifungal activities offers insights into the functional groups' reactivity and the compound's overall chemical behavior (Zala, Dave, & Undavia, 2015).
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-(3-methylsulfanylpropanoyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2S/c1-25-12-9-19(24)22-10-7-15(8-11-22)5-6-18(23)21-14-16-3-2-4-17(20)13-16/h2-4,13,15H,5-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMCRKDIWLDEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC(CC1)CCC(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)benzyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4534548.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4534562.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(methylthio)propyl]benzamide](/img/structure/B4534577.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B4534587.png)
![N-({1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4534594.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B4534597.png)
![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1H-imidazol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B4534603.png)
![(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]{[6-(trifluoromethyl)pyridin-3-yl]methyl}amine](/img/structure/B4534613.png)
![5-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B4534625.png)
![N-methyl-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4534644.png)
![3-methyl-N-[2-(3-phenylpropoxy)phenyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B4534652.png)

![1-(2-methoxyphenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4534658.png)